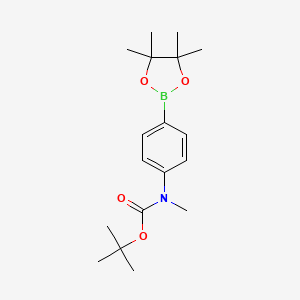

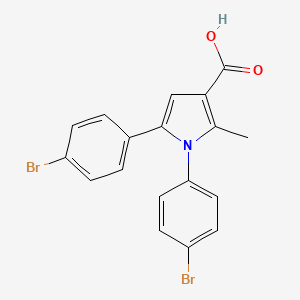

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, commonly referred to as BPMPCA, is an organic compound with a variety of applications in the scientific research field. BPMPCA is a synthetic compound that is used in a variety of laboratory experiments, including synthesis and mechanism of action studies. BPMPCA is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.

Aplicaciones Científicas De Investigación

Catalytic Activity

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives have been investigated for their potential as catalysts in various chemical reactions. For instance, a bis(oxazolinyl)pyrrole derivative was synthesized and found to be a highly active palladium catalyst for Suzuki-type C−C coupling reactions, demonstrating the compound's utility in facilitating bond-forming processes between different organic groups (Mazet & Gade, 2001).

Polymer Synthesis

Research has also explored the use of pyrrole derivatives in the synthesis of new polymeric materials. For example, novel poly(ester-imide)s were synthesized using diacid monomers derived from pyrrole, showing enhanced thermal stability and solubility, which could have implications for the development of high-performance polymers (Kamel, Mutar, & Khlewee, 2019).

Luminescent Materials

The incorporation of pyrrole units into polymer chains has been found to result in highly luminescent materials. Such polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Coordination Polymers

Derivatives of 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have been utilized in the construction of coordination polymers. These structures exhibit diverse arrangements and properties, such as chirality and luminescence, which could be leveraged in catalysis, material science, and molecular recognition (Cheng et al., 2017).

Propiedades

IUPAC Name |

1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2NO2/c1-11-16(18(22)23)10-17(12-2-4-13(19)5-3-12)21(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFIICBXBRJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)